molecular formula C18H18N2OS B2527252 N-(benzo[d]thiazol-5-yl)-2-(4-isopropylphenyl)acetamide CAS No. 952827-45-1

N-(benzo[d]thiazol-5-yl)-2-(4-isopropylphenyl)acetamide

Cat. No.: B2527252
CAS No.: 952827-45-1
M. Wt: 310.42
InChI Key: WNCSOQQULAIKAS-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-5-yl)-2-(4-isopropylphenyl)acetamide is a synthetic small molecule featuring a benzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities and significant research value. Compounds based on the benzothiazole structure have been extensively investigated as potential inhibitors of key enzymatic targets. Notably, structurally similar N-arylacetamide derivatives incorporating the benzothiazole moiety have demonstrated potent inhibitory activity against bacterial dihydrofolate reductase (DHFR), a critical enzyme in the folate synthesis pathway, thereby serving as valuable tools in antimicrobial research . Furthermore, benzothiazole derivatives are prominent in neurological and oncological research. Some function as neuronal nitric oxide synthase (nNOS) inhibitors, providing a mechanism for neuroprotective study in models of Parkinson's disease , while others are explored for their cytotoxic and anti-proliferative efficacy against various cancer cell lines . The structure of this acetamide derivative, which aligns with common pharmacophores, suggests its potential utility in exploring tyrosinase inhibition for dermatological research and in the development of novel antibacterial agents targeting resistant strains . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(1,3-benzothiazol-5-yl)-2-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS/c1-12(2)14-5-3-13(4-6-14)9-18(21)20-15-7-8-17-16(10-15)19-11-22-17/h3-8,10-12H,9H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNCSOQQULAIKAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)SC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-5-yl)-2-(4-isopropylphenyl)acetamide typically involves the following steps:

    Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Acylation: The benzo[d]thiazole intermediate is then acylated with 2-(4-isopropylphenyl)acetyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-5-yl)-2-(4-isopropylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: The primary amine derivative.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antibacterial Activity

The compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Research indicates that derivatives containing thiazole and benzothiazole moieties demonstrate potent antibacterial effects. For instance, compounds derived from N-(4-(4-methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide have shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 3.9 μg/mL .

Compound NameConcentration (mM)Zone of Inhibition (mm)
Isopropyl (5a)8S. aureus: 9
B. subtilis: 6
E. coli: Not active

Anticancer Activity

N-(benzo[d]thiazol-5-yl)-2-(4-isopropylphenyl)acetamide has been investigated for its anticancer potential, particularly against breast cancer cell lines such as MCF-7 and MDA-MB-231. Studies have shown that certain derivatives induce apoptosis and exhibit cytotoxic effects at low concentrations, indicating their potential as effective anticancer agents .

Cell LineCompound TestedIC50 (µM)
MCF-7Compound A25.75
MDA-MB-231Compound B<0.1

Neuroprotective Effects

The compound has also been evaluated for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Certain derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE), which is crucial for the management of cognitive decline associated with Alzheimer's .

Study on Antibacterial Properties

In a recent study, researchers synthesized various thiazole derivatives and tested their antibacterial activity in conjunction with cell-penetrating peptides. The results indicated that these compounds exhibited enhanced antibacterial efficacy when combined with peptides, suggesting a novel approach to combat antibiotic resistance .

Investigation of Anticancer Activity

A comprehensive study evaluated the anticancer effects of this compound derivatives against multiple cancer cell lines. The findings revealed that specific substitutions on the benzothiazole ring significantly influenced the compounds' cytotoxicity, providing insights into structure-activity relationships (SAR) .

Mechanism of Action

The mechanism by which N-(benzo[d]thiazol-5-yl)-2-(4-isopropylphenyl)acetamide exerts its effects depends on its application:

    Medicinal Chemistry: It may interact with specific enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site or act as an agonist/antagonist at a receptor.

    Materials Science: The compound’s electronic properties, such as its ability to participate in π-π stacking interactions, are crucial for its function in electronic devices.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Antimicrobial and Antifungal Acetamide Derivatives

Key Structural Modifications and Activity Trends
Compound Name Substituents Biological Activity Key Findings
Target Compound : N-(benzo[d]thiazol-5-yl)-2-(4-isopropylphenyl)acetamide Benzo[d]thiazol-5-yl; 4-isopropylphenyl Not explicitly reported in evidence Structural similarity to active derivatives suggests potential antimicrobial properties .
Compound 48 : 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3-isopropylphenyl)acetamide 3-isopropylphenyl; piperazinyl-sulfonyl bridge Gram-positive antibacterial activity Positional isomerism (3- vs. 4-isopropyl) may reduce steric hindrance, enhancing bacterial membrane interaction.
Compound 49 : 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide Thiazol-2-yl Antifungal activity Replacement of phenyl with thiazole increases polarity, improving solubility and fungal target binding.
2-azido-N-(benzo[d]thiazol-5-yl)acetamide Azido group Glycocalyx engineering applications Azide functionality enables click chemistry for bioconjugation, diverging from the target compound's pharmacological focus.

Discussion : The target compound lacks the piperazinyl-sulfonyl bridge present in Compound 48, which may reduce its gram-positive activity but simplify synthesis. The 4-isopropylphenyl group likely enhances lipophilicity compared to the azide derivative in , favoring membrane penetration over chemical reactivity .

Anti-inflammatory and Analgesic Benzothiazole Derivatives

Activity Comparison with Thioether-Linked Analogs
Compound Name Substituents Biological Activity Key Findings
Compound 5d : 2'-((benzo[d]thiazol-2-ylthio)methyl)spiro[indoline-3,5'-thiazolo[4,3-b][1,3,4]oxadiazol]-2-one Spiro-indoline-thiazolooxadiazole Anti-inflammatory, antibacterial Complex heterocyclic framework enhances binding to COX-2 or bacterial enzymes.
Compound 5e : Analog of 5d with modified substituents Varied aromatic groups Analgesic Structural rigidity from the spiro system improves selectivity for pain receptors.

Discussion : Unlike these spirocyclic derivatives, the target compound’s simpler acetamide structure may limit its anti-inflammatory potency but improve metabolic stability and oral bioavailability .

Acetylcholinesterase (AChE) Inhibitors

Thiadiazole-Benzodioxole vs. Target Compound
Compound Name Substituents Biological Activity Key Findings
4a : 2-((5-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-1,3,4-thiadiazol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide Thiadiazole-thioether; trifluoromethylphenyl AChE inhibition Thiadiazole and benzodioxole groups synergistically enhance electron-deficient interactions with AChE.

Orco Agonists in Insect Olfaction Studies

Compound Name Substituents Biological Activity Key Findings
OLC-12 : 2-(4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-(4-isopropylphenyl)-acetamide Triazolylsulfanyl; 4-isopropylphenyl Orco channel activation The triazole ring and sulfanyl linker are critical for agonism, unlike the target compound’s benzo[d]thiazole.

Biological Activity

N-(benzo[d]thiazol-5-yl)-2-(4-isopropylphenyl)acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis and Preparation

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzo[d]thiazole Ring : This is achieved through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone.
  • Acylation : The benzo[d]thiazole intermediate is then acylated using 2-(4-isopropylphenyl)acetyl chloride in the presence of a base such as triethylamine, which leads to the formation of the final product.

Industrial Production Methods

In an industrial setting, optimization of these synthetic routes is crucial for maximizing yield and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization or chromatography are often employed.

The biological activity of this compound can be attributed to its interactions with specific enzymes and receptors:

  • Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, thus modulating their activity.
  • Receptor Interaction : It could act as an agonist or antagonist at various receptors, influencing signaling pathways involved in cancer cell proliferation and survival.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

  • Cell Line Studies : The compound has been evaluated against various human cancer cell lines, demonstrating significant cytotoxic effects. For instance, it exhibited IC50 values (the concentration required to inhibit cell growth by 50%) in the low micromolar range against breast cancer (MDA-MB-231) and lung cancer (A549) cell lines .
Cell LineIC50 (µM)
MDA-MB-2319
A5497.4
K562 (leukemia)7.4

Antimicrobial Activity

This compound has also shown promising antibacterial properties:

  • Inhibition Studies : The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, it demonstrated a zone of inhibition against E. coli and S. aureus in various concentrations .
Compound NameConcentration (mM)Zone of Inhibition (mm)
E. coli810.5
S. aureus88

Study on Anticancer Properties

In a study evaluating thiazole derivatives, this compound was found to induce apoptosis in cancer cells through caspase activation assays. This suggests that the compound may not only inhibit cell proliferation but also promote programmed cell death, a desirable trait in anticancer therapeutics .

Study on Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of thiazole derivatives revealed that compounds similar to this compound displayed enhanced antibacterial activity when combined with cell-penetrating peptides. This combination strategy could lead to improved therapeutic options against resistant bacterial strains .

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed to synthesize N-(benzo[d]thiazol-5-yl)-2-(4-isopropylphenyl)acetamide?

  • Methodology : Synthesis typically involves multi-step reactions, starting with Claisen-Schmidt condensation to form the acetamide core. The benzo[d]thiazole and 4-isopropylphenyl moieties are introduced via nucleophilic substitution or coupling reactions. Key steps include:

  • Thiazole ring formation : Using phosphorus pentasulfide or thiourea derivatives under reflux conditions in solvents like ethanol or DMF .
  • Acetamide coupling : Reacting intermediates (e.g., 4-isopropylphenylacetic acid) with benzo[d]thiazol-5-amine via carbodiimide-mediated coupling (e.g., EDCI/HOBt) in dichloromethane .
    • Validation : Purity is confirmed via HPLC (>95%), and structural integrity is verified using 1H^1H-NMR, 13C^{13}C-NMR, and FT-IR spectroscopy .

Q. How is the compound characterized structurally and functionally post-synthesis?

  • Analytical techniques :

  • Spectroscopy : 1H^1H-NMR (to confirm aromatic proton environments) and 13C^{13}C-NMR (to identify carbonyl and thiazole carbons) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
  • Elemental analysis : To confirm C, H, N, and S content within ±0.4% of theoretical values .
    • Functional assays : Preliminary antimicrobial screening via broth microdilution (MIC determination) against gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .

Q. What biological activities have been reported for this compound?

  • Antimicrobial activity : Demonstrates moderate activity against gram-positive bacteria (MIC: 8–16 µg/mL) and fungi (MIC: 16–32 µg/mL), attributed to sulfonyl-piperazine and thiazole groups disrupting microbial membranes .
  • Enzyme inhibition : Potential inhibition of cytochrome P450 isoforms (e.g., CYP3A4) based on structural analogs, though direct evidence requires further validation .

Advanced Research Questions

Q. How are structure-activity relationships (SAR) studied to optimize biological efficacy?

  • Substituent modification :

  • Thiazole ring : Replacing sulfur with oxygen reduces antifungal activity by 50%, indicating sulfur’s critical role in target binding .
  • Isopropyl group : Substituting with bulkier tert-butyl groups enhances lipophilicity but reduces solubility, requiring formulation adjustments .
    • Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts interactions with bacterial dihydrofolate reductase (DHFR), guiding rational design .

Q. What strategies resolve contradictions in biological assay data across studies?

  • Case example : Discrepancies in antifungal MIC values (e.g., 16 µg/mL vs. 32 µg/mL) may arise from strain variability or assay conditions. Solutions include:

  • Standardized protocols : Using CLSI/FDA guidelines for broth microdilution .
  • Orthogonal assays : Confirm activity via time-kill kinetics or biofilm inhibition studies .

Q. How can computational methods predict metabolic stability and toxicity?

  • ADMET profiling : Tools like SwissADME predict moderate bioavailability (LogP: ~3.5) and cytochrome P450-mediated metabolism.
  • Toxicity alerts : Structural alerts for hepatotoxicity (e.g., thiazole rings) are assessed via ProTox-II, prompting in vitro hepatocyte assays .

Q. What formulation strategies improve bioavailability for in vivo studies?

  • Prodrug approaches : Esterification of the acetamide group enhances solubility (e.g., phosphate prodrugs with 2x higher AUC in rodent models) .
  • Nanoformulations : Encapsulation in PLGA nanoparticles improves plasma half-life from 2h to 8h in pharmacokinetic studies .

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